Chemical structure and properties of 4-(1H-1,2,3-Triazol-1-yl)pyridine
Chemical structure and properties of 4-(1H-1,2,3-Triazol-1-yl)pyridine
An In-Depth Technical Guide to 4-(1H-1,2,3-Triazol-1-yl)pyridine: A Privileged Scaffold in Modern Chemistry
Abstract
The confluence of the pyridine and 1,2,3-triazole ring systems into the single molecular entity, 4-(1H-1,2,3-triazol-1-yl)pyridine, has given rise to a scaffold of profound significance in contemporary chemical sciences. This guide provides an in-depth analysis of its chemical structure, physicochemical properties, synthesis, and reactivity. We delve into its critical applications as a versatile ligand in coordination chemistry and as a bioisosteric building block in medicinal chemistry, culminating in a case study of its derivatives as potent kinase inhibitors in oncology drug discovery. This document is intended for researchers and professionals in drug development and materials science, offering both foundational knowledge and field-proven insights into the utility of this important heterocyclic compound.
Molecular Structure and Physicochemical Properties
4-(1H-1,2,3-Triazol-1-yl)pyridine is an aromatic heterocyclic compound featuring a pyridine ring connected at the 4-position to the N1 nitrogen of a 1H-1,2,3-triazole ring. This linkage creates a planar, rigid structure with a unique distribution of electron density and hydrogen bonding capabilities, which are central to its function in various applications.
The structural arrangement of the two rings is nearly coplanar. X-ray crystallography studies on analogous 2- and 4-substituted pyridyl-triazoles reveal that the dihedral angle between the planes of the pyridine and triazole rings is typically small, often less than 10 degrees[1]. This planarity is crucial for its role in forming structured metal complexes and for its ability to fit into the active sites of biological targets.
Key Physicochemical Data
The physicochemical properties of a molecule are paramount in drug development, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME). While extensive experimental data for the parent compound is not widely published, reliable computational models provide valuable predictions.
| Property | Value (Predicted/Reported) | Rationale & Significance |
| Molecular Formula | C₇H₆N₄ | --- |
| Molecular Weight | 146.15 g/mol | --- |
| CAS Number | 109591-91-9 | Unique identifier for the compound[2]. |
| pKa (Most Basic) | 3.5 - 4.5 | The pyridine nitrogen is the most basic site. This pKa is lower than pyridine (~5.2) due to the electron-withdrawing effect of the triazole ring. It dictates the protonation state at physiological pH. |
| pKa (Most Acidic) | 9.0 - 9.5 | The N-H proton on the triazole ring is weakly acidic, comparable to the parent 1,2,3-triazole (pKa 9.4)[3]. This allows it to act as a hydrogen bond donor. |
| logP (Octanol/Water) | 0.5 - 1.0 | This value suggests moderate lipophilicity, indicating a good balance between aqueous solubility and membrane permeability, a desirable trait for drug candidates. |
| Aqueous Solubility | Moderately Soluble | The presence of four nitrogen atoms capable of hydrogen bonding with water confers reasonable aqueous solubility. Solubility is pH-dependent due to the basic pyridine nitrogen. |
Note: pKa and logP values are estimates based on standard computational models (e.g., ChemAxon, ACD/Labs) and comparison with parent heterocycles. These values are critical for designing formulation and biopharmaceutical studies.
Synthesis and Characterization
The preferred and most robust method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry"[4][5]. This reaction provides high yields, exceptional regioselectivity for the 1,4-isomer, and tolerance for a wide range of functional groups.
The synthesis of 4-(1H-1,2,3-triazol-1-yl)pyridine is most efficiently achieved via the CuAAC reaction between 4-azidopyridine and an acetylene source. The causality behind this choice is the high efficiency and specificity of the reaction, which avoids the formation of the 1,5-regioisomer that can occur in uncatalyzed thermal cycloadditions[4].
Synthetic Workflow Diagram
